molecular formula C12H18BrNO3S B275239 [(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine

[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine

Cat. No.: B275239
M. Wt: 336.25 g/mol
InChI Key: AAVBPRGOCVEMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine is an organic compound with the molecular formula C12H18BrNO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine typically involves multiple steps. One common method starts with the bromination of 2-propoxybenzene to introduce the bromine atom at the 5-position. This is followed by the sulfonation of the benzene ring to introduce the sulfonamide group. The final step involves the alkylation of the sulfonamide with propylamine to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of specialized equipment and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxy-N-propylbenzene-1-sulfonamide
  • 5-chloro-2-propoxy-N-propylbenzene-1-sulfonamide
  • 5-bromo-2-ethoxy-N-propylbenzene-1-sulfonamide

Uniqueness

[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine is unique due to the specific combination of functional groups it contains. The presence of the bromine atom, propoxy group, and sulfonamide group gives it distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25 g/mol

IUPAC Name

5-bromo-2-propoxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-3-7-14-18(15,16)12-9-10(13)5-6-11(12)17-8-4-2/h5-6,9,14H,3-4,7-8H2,1-2H3

InChI Key

AAVBPRGOCVEMDA-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OCCC

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OCCC

Origin of Product

United States

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